![molecular formula C19H17N3O B2678361 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-83-5](/img/structure/B2678361.png)

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

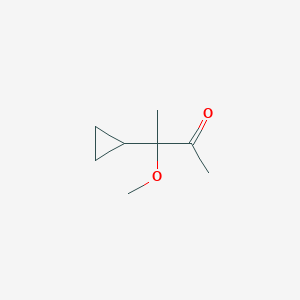

Descripción

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

There are numerous synthesis protocols reported in the literature for the construction of quinoline and its derivatives. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has five double bonds and eleven single bonds. The single bonds are sigma bonds formed by the head-on overlapping. The double bond consists of one sigma bond and one pi bond .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, quinoline-4-carboxylic acid can be prepared from quinoline using dilute HCl .Physical and Chemical Properties Analysis

Quinoline is a colourless liquid chemical. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Aplicaciones Científicas De Investigación

Quinoline derivatives, including 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, are a significant class of compounds with diverse scientific applications. These compounds are characterized by their heterocyclic structure that incorporates elements of both benzene and pyrazine rings. This foundational structure lends itself to a wide range of modifications, enabling the synthesis of compounds with varied biological and industrial applications.

Anticorrosive Applications

One notable application of quinoline derivatives is in the field of corrosion inhibition. The electron-rich nature of quinoline derivatives makes them effective at forming stable chelating complexes with metallic surfaces, thereby preventing corrosion. These compounds have been identified as potent anticorrosive agents, useful in protecting metals from degradation in industrial settings (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

Quinoline derivatives also find extensive application in the development of optoelectronic materials. The incorporation of quinoline into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of these materials. They are utilized in the manufacture of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Moreover, certain quinoline derivatives are of interest for their nonlinear optical properties and potential use in colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Biomedical Applications

In the biomedical field, quinoline and its derivatives have been explored for their antimicrobial, anticancer, and chronic disease treatment potentials. By modifying the quinoline structure, researchers have developed compounds that exhibit a wide range of biomedical applications, including antimicrobial activities and treatments for metabolic diseases (J. A. Pereira et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWSACJQVJLWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)

![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)

![1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678299.png)